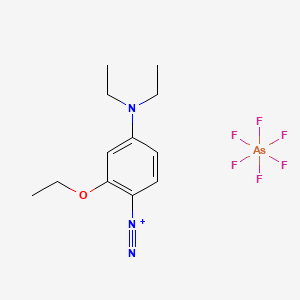

Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-)

Description

CAS RN: 63217-33-4 Molecular Formula: C₁₂H₁₈N₃O·AsF₆ Molecular Mass: 409.20 g/mol . This compound is a benzenediazonium salt featuring a 4-(diethylamino) group and a 2-ethoxy substituent on the aromatic ring, paired with a hexafluoroarsenate(1−) counterion. Diazonium salts are highly reactive intermediates in organic synthesis, often used in dye manufacturing, photolithography, and surface modification . The hexafluoroarsenate counterion enhances stability through weak coordination, while the ethoxy and diethylamino groups influence solubility and steric effects .

Properties

CAS No. |

63217-33-4 |

|---|---|

Molecular Formula |

C12H18AsF6N3O |

Molecular Weight |

409.20 g/mol |

IUPAC Name |

4-(diethylamino)-2-ethoxybenzenediazonium;hexafluoroarsenic(1-) |

InChI |

InChI=1S/C12H18N3O.AsF6/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;2-1(3,4,5,6)7/h7-9H,4-6H2,1-3H3;/q+1;-1 |

InChI Key |

OVPFHCCCMUDSMX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC.F[As-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Diazotization Step

- Reagents: Sodium nitrite (NaNO2) and hexafluoroarsenic acid (HAsF6) or a hexafluoroarsenate source.

- Conditions: Typically conducted in an acidic aqueous or mixed aqueous-organic medium at low temperature (0–5 °C) to prevent decomposition of the diazonium salt.

- Mechanism: The aromatic amine is protonated under acidic conditions, and nitrous acid generated in situ reacts to form the diazonium ion.

Formation of the Hexafluoroarsenate Salt

Representative Experimental Procedure

A typical preparation involves dissolving the aromatic amine (4-(diethylamino)-2-ethoxyaniline) in an acidic medium cooled to 0–5 °C. Sodium nitrite solution is added dropwise to generate nitrous acid in situ. After stirring for a short time to complete diazotization, hexafluoroarsenic acid is added slowly to precipitate the benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate salt. The solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–5 °C | Low temperature to avoid decomposition |

| Solvent | Acidic aqueous or aqueous-organic mixture | Often HCl or HAsF6 in water or acetonitrile-water mixtures |

| Molar Ratios | 1:1 (aromatic amine : NaNO2) | Stoichiometric to ensure complete diazotization |

| Reaction Time | 30 minutes to 1 hour | Sufficient to complete diazotization |

| Isolation Method | Filtration/crystallization | To obtain pure, stable diazonium salt |

| Purification | Washing with cold solvent | Removes impurities and unreacted materials |

| Stability Considerations | Store at low temperature, avoid moisture | Diazonium salts are sensitive and may decompose if improperly handled |

Comparative Analysis with Related Diazonium Salts

Studies on similar diazonium salts with different counterions (e.g., hexafluorophosphate) show that hexafluoroarsenate salts often exhibit enhanced thermal stability and crystallinity, facilitating isolation and handling. The presence of electron-donating groups such as diethylamino and ethoxy on the aromatic ring increases the stability of the diazonium ion by resonance, making the diazotization process more efficient and the resulting salt more robust.

Research Findings and Mechanistic Insights

- The diazotization of substituted aromatic amines bearing electron-donating groups like diethylamino and ethoxy proceeds smoothly under mild conditions, with high yields of the diazonium salt.

- Monitoring by NMR spectroscopy during synthesis indicates rapid formation of the diazonium ion without detectable intermediates, consistent with classical diazotization mechanisms.

- The choice of hexafluoroarsenate as the counterion is critical for isolating stable diazonium salts, as it forms less soluble and more crystalline salts compared to tetrafluoroborate or hexafluorophosphate counterparts.

Summary Table of Preparation Data

| Step | Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| Aromatic amine | 4-(diethylamino)-2-ethoxyaniline | Starting material |

| Diazotization | NaNO2, HAsF6, acidic aqueous medium, 0–5 °C | Formation of diazonium ion |

| Salt formation | Addition of hexafluoroarsenic acid | Precipitation of hexafluoroarsenate salt |

| Isolation | Filtration, washing, drying | Pure, stable diazonium salt obtained |

| Purity analysis | NMR, chromatography | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) undergoes several types of chemical reactions, including:

Substitution Reactions: These reactions involve the replacement of the diazonium group with other functional groups, such as halides, hydroxyl, or amino groups.

Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), water (for hydroxylation), and ammonia (for amination). These reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.

Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base (e.g., NaOH) to facilitate the reaction.

Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium salt back to the aniline derivative.

Major Products

Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original aniline compound.

Coupling Reactions: Azo compounds, which are characterized by the presence of the -N=N- azo linkage.

Reduction Reactions: The primary product is the original aniline derivative.

Scientific Research Applications

Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) has several applications in scientific research:

Chemistry: Used in the synthesis of azo dyes and pigments, which are important in the textile and printing industries.

Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, for detection and analysis.

Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable azo linkages.

Mechanism of Action

The mechanism of action of benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group (-N2+) is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

Substituent Variations in Benzenediazonium Salts

Key analogs include:

Key Differences :

- The ethoxy group (vs.

Counterion Variations

Hexafluoroarsenate(1−) vs. Hexafluorophosphate(1−):

Key Differences :

- Toxicity: Hexafluoroarsenate salts are regulated due to arsenic’s carcinogenicity, whereas hexafluorophosphate analogs face fewer restrictions .

- Stability : Hexafluoroarsenate’s larger ionic radius may improve salt stability compared to hexafluorophosphate .

Regulatory and Industrial Relevance

- Applications: The target compound is used in niche industrial applications (e.g., concrete additives) due to regulatory barriers . Non-arsenic analogs (e.g., hexafluorophosphate salts) are preferred in photolithography and pharmaceuticals .

Biological Activity

Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) is a diazonium salt characterized by its complex structure and potential biological activities. The compound has garnered interest due to its unique molecular properties and its applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈N₃O·AsF₆

- CAS Registry Number : 63217-33-4

- InChIKey : OVPFHCCCMUDSMX-UHFFFAOYSA-N

- Canonical SMILES : N#[N+]C1=CC=C(C=C1OCC)N(CC)CC.[F-]As+5([F-])([F-])([F-])[F-]

The compound features a diazonium group, which is known for its reactivity, particularly in electrophilic substitution reactions. The presence of the hexafluoroarsenate ion adds to its unique chemical behavior.

Antiproliferative Effects

Research has indicated that compounds related to benzenediazonium salts can exhibit significant antiproliferative effects. For instance, studies on benzopsoralens have shown that derivatives with diethylamino groups can inhibit cell proliferation by interfering with topoisomerase II activity . This mechanism is crucial as topoisomerase II plays a vital role in DNA replication and cell division.

The biological activity of benzenediazonium compounds is often linked to their ability to form reactive intermediates that can interact with cellular macromolecules. The following points summarize the proposed mechanisms:

- Inhibition of Topoisomerases : Similar compounds have shown the ability to inhibit topoisomerase II, leading to reduced cell viability in mammalian cells .

- Reactive Metabolites : The diazonium moiety can generate reactive species that may induce oxidative stress, contributing to cytotoxicity.

Case Studies and Research Findings

- Study on Benzopsoralens :

- Carcinogenic Potential :

- Environmental Impact :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 360.19 g/mol |

| Solubility | Soluble in polar solvents |

| Toxicity | Potentially toxic |

| Biological Activity | Observations |

|---|---|

| Antiproliferative Effects | Significant in vitro inhibition of cell growth |

| Mutagenicity | Induces mutations in E. coli WP2 |

Q & A

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

The compound contains hexafluoroarsenate(1−), which introduces arsenic toxicity risks. Key protocols include:

- Regulatory Compliance : Adhere to REACH Annex XVII restrictions, which limit its concentration to ≤0.01% in materials .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Storage : Store in amber glass under inert gas (e.g., argon) at −20°C to minimize photolytic or thermal degradation .

- Waste Disposal : Treat arsenic-containing waste with chelating agents (e.g., EDTA) before neutralization and disposal as hazardous waste .

Basic: What spectroscopic methods are recommended for structural confirmation?

Answer:

A multi-technique approach is essential:

- NMR : H and C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and the diethylamino group (δ 2.5–3.5 ppm) .

- FT-IR : Peaks at ~2100–2250 cm (diazo N≡N stretch) and 650–750 cm (As-F vibrations) .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M] at m/z 469.1) and arsenic isotopic patterns .

Advanced: How do substituents (diethylamino, ethoxy) influence the compound’s reactivity in diazonium coupling reactions?

Answer:

The substituents modulate electronic and steric effects:

- Electron-Donating Effects : The diethylamino (strong σ-donor) and ethoxy groups stabilize the diazonium ion via resonance, slowing decomposition but enhancing electrophilicity in aryl coupling reactions .

- Steric Hindrance : The ethoxy group at the ortho position may reduce coupling efficiency with bulky substrates (e.g., polycyclic aromatics).

Table 1 : Comparative Reactivity with Substrates

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Aniline | 85 | 0°C, pH 7, aqueous HCl |

| Naphthol | 72 | 25°C, Cu(I) catalyst |

| Pyridine derivative | 58 | −10°C, DMF solvent |

Advanced: What decomposition pathways occur under UV exposure, and how are they monitored?

Answer:

Photolysis generates hazardous byproducts:

- Primary Pathway : Cleavage of the diazo group (N release) and arsenic leaching as AsO .

- Monitoring Methods :

| Light Intensity (W/m²) | Solvent | Half-Life (h) |

|---|---|---|

| 500 (UV-A) | Water | 2.1 |

| 500 (UV-A) | Acetonitrile | 4.7 |

| Dark Control | Water | >48 |

Basic: What regulatory frameworks restrict its use in academic research?

Answer:

- REACH Annex XVII : Prohibits concentrations >0.01% in products, requiring declarations for trace arsenic content .

- EPA Toxicity Class : Listed under arsenic compounds (Category 1 carcinogen), mandating institutional approval for synthetic workflows .

Advanced: How can trace residues of this compound be quantified in environmental samples?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.